N-(4-ethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-15-8-10-16(11-9-15)23-19(25)14-28-20-21(26)24(13-12-22-20)17-6-4-5-7-18(17)27-2/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVIAUOHLQDEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure, characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 445.59 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with phenoxy-N-arylacetamide scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against a range of bacterial strains, suggesting that this compound may also possess antimicrobial activity. This is attributed to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For example, phenoxy-N-arylacetamides have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanisms often involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by findings that similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a possible therapeutic application in treating inflammatory diseases .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study conducted by Berest et al. (2011) demonstrated that phenoxy-N-arylacetamides exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains.
-
Anticancer Activity :
- Research by Rani et al. (2014) showed that a related compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.
- The study also highlighted the role of oxidative stress in mediating these effects.
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Berest et al., 2011 |
| Anticancer | Induces apoptosis; inhibits tumor growth | Rani et al., 2014 |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Rani et al., 2020 |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several acetamide derivatives and heterocycles reported in the literature. Below is a detailed comparison based on substituents, synthesis, and properties:
Table 1: Structural and Functional Comparison with Related Compounds
Key Observations:
Substituent Effects: Electron-Donating Groups (EDGs): The 2-methoxyphenyl group in the target compound may stabilize the pyrazinone ring via resonance, similar to the 4-methoxyphenyl group in 13b .
Spectral Features: The sulfanyl bridge and pyrazinone C=O are expected to show IR peaks at ~1660 cm⁻¹ and ~3300 cm⁻¹ (NH), aligning with analogs like 13a–b . The absence of a nitro group (cf. ) may reduce redox reactivity but improve metabolic stability .
Synthetic Pathways: The target compound could be synthesized via coupling reactions similar to , using diazonium salts or thiol-alkylation strategies . Heterocycle formation (pyrazinone) may follow protocols analogous to quinazolinone synthesis in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
